molecular formula C32H28BrOP B12677524 4-bromo-2,6-dimethylphenolate;tetraphenylphosphanium CAS No. 94230-95-2

4-bromo-2,6-dimethylphenolate;tetraphenylphosphanium

Cat. No.: B12677524
CAS No.: 94230-95-2
M. Wt: 539.4 g/mol
InChI Key: CJXRMXOXTARZRX-UHFFFAOYSA-M
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Description

4-Bromo-2,6-dimethylphenolate;tetraphenylphosphanium is a chemical compound that combines the properties of 4-bromo-2,6-dimethylphenolate and tetraphenylphosphanium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-dimethylphenolate typically involves the bromination of 2,6-dimethylphenol. This reaction can be carried out using bromine in the presence of a suitable solvent such as chloroform or methanol . The resulting 4-bromo-2,6-dimethylphenol can then be converted to its phenolate form by treatment with a base.

Tetraphenylphosphanium can be synthesized through the reaction of triphenylphosphine with an alkyl halide. The reaction conditions often involve the use of a polar aprotic solvent and a mild base to facilitate the formation of the tetraphenylphosphanium salt .

Industrial Production Methods

Industrial production of 4-bromo-2,6-dimethylphenolate involves large-scale bromination processes, often using automated systems to ensure consistency and safety. Tetraphenylphosphanium is produced through well-established methods involving the reaction of triphenylphosphine with alkyl halides under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylphenolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-2,6-dimethylphenolate;tetraphenylphosphanium has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dimethylphenolate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to form new bonds. The tetraphenylphosphanium component can facilitate the transfer of phenolate ions in catalytic processes, enhancing the efficiency of reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dimethylphenolate;tetraphenylphosphanium is unique due to the combination of the phenolate and tetraphenylphosphanium components, which provides distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

94230-95-2

Molecular Formula

C32H28BrOP

Molecular Weight

539.4 g/mol

IUPAC Name

4-bromo-2,6-dimethylphenolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C8H9BrO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-3-7(9)4-6(2)8(5)10/h1-20H;3-4,10H,1-2H3/q+1;/p-1

InChI Key

CJXRMXOXTARZRX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1[O-])C)Br.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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